molecular formula C12H14NNaO2 B12225409 Sodium 4-(piperidin-4-yl)benzoate

Sodium 4-(piperidin-4-yl)benzoate

Cat. No.: B12225409
M. Wt: 227.23 g/mol
InChI Key: VWOSWYGAGOJVKN-UHFFFAOYSA-M
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Description

Sodium 4-(piperidin-4-yl)benzoate is a chemical compound that features a piperidine ring attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(piperidin-4-yl)benzoate typically involves the reaction of 4-(piperidin-4-yl)benzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

4-(piperidin-4-yl)benzoic acid+NaOHSodium 4-(piperidin-4-yl)benzoate+H2O\text{4-(piperidin-4-yl)benzoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(piperidin-4-yl)benzoic acid+NaOH→Sodium 4-(piperidin-4-yl)benzoate+H2​O

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzoate moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve halogenated benzoates and nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoate moiety.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(piperidin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

    4-(piperidin-4-yl)benzoic acid: The parent compound, which lacks the sodium ion.

    N-(piperidin-4-yl)benzamide: A structurally similar compound with an amide group instead of a carboxylate.

    1-Methyl-4-(piperidin-4-yl)piperazine: Another piperidine derivative with different substituents.

Uniqueness: Sodium 4-(piperidin-4-yl)benzoate is unique due to its combination of a piperidine ring and a benzoate moiety, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility in aqueous solutions, making it more versatile for various applications .

Properties

Molecular Formula

C12H14NNaO2

Molecular Weight

227.23 g/mol

IUPAC Name

sodium;4-piperidin-4-ylbenzoate

InChI

InChI=1S/C12H15NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);/q;+1/p-1

InChI Key

VWOSWYGAGOJVKN-UHFFFAOYSA-M

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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